Product packaging for Hepialone(Cat. No.:)

Hepialone

Cat. No.: B1244274
M. Wt: 140.18 g/mol
InChI Key: KLZXRAVGUVHREK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hepialone, with the chemical formula C8H12O2 and a molecular weight of 140.18 g/mol, is a dihydropyran derivative identified as a principal component in the male sex scales of the ghost moth, Hepialus californicus . This compound is of significant interest in the field of chemical ecology and pheromone research. Its primary research value lies in the study of insect communication and behavior. Researchers utilize this compound to explore interspecies interactions and the role of specific semiochemicals in moth reproductive biology. The synthesis of this compound has been documented in scientific literature, making it a relevant standard for analytical method development and comparative studies . This product is intended for research purposes only and is not classified as a drug or pharmaceutical agent. It is strictly for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1244274 Hepialone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(2R)-2-ethyl-6-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C8H12O2/c1-3-8-5-7(9)4-6(2)10-8/h4,8H,3,5H2,1-2H3/t8-/m1/s1

InChI Key

KLZXRAVGUVHREK-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H]1CC(=O)C=C(O1)C

Canonical SMILES

CCC1CC(=O)C=C(O1)C

Synonyms

2-ethyl-6-methyl-2,3-dihydro-4H-pyran-4-one
hepialone

Origin of Product

United States

Elucidation of Natural Occurrence, Distribution, and Ecological Dynamics of Hepialone

Isolation and Characterization from Biological Sources

The origin and structural identification of a natural product are the primary steps in its study. Comprehensive searches were conducted to locate any records of Hepialone's isolation and characterization from potential biological sources.

This compound as a Pheromonal Component in Insect Systems (e.g., Hepialus californicus)

Inquiries into the chemical communication of insects, particularly the ghost moth Hepialus californicus (also known as Phymatopus californicus), were a primary focus. While the genus Hepialus is known to utilize pheromones for mating, there is no documented evidence of a compound named this compound being a component of the pheromone blend of H. californicus or any other related insect species. Studies on other swift moths, such as Hepialus hecta, have identified several compounds in their male pheromone secretions, but this compound is not among them.

Fungal Metabolite Associations and Specialized Metabolite Profiling

Fungi are prolific producers of a vast array of specialized metabolites with diverse ecological functions. Extensive searches were performed to link this compound to fungal metabolic pathways or to find its mention in specialized metabolite profiling studies. Fungi are known to produce a class of aromatic polyketides called phenalenones; however, no compound named this compound has been identified within this or any other class of fungal metabolites in the available literature.

Exploration of Other Biological Matrices for this compound Presence

Beyond insects and fungi, the presence of novel compounds is often revealed through the analysis of various biological matrices, such as plant tissues, marine organisms, or microbial cultures. Despite a broad search for the detection of this compound in such matrices, no records of its identification were found.

Ecological Roles and Interspecies Chemical Communication Mediated by this compound

Understanding the function of a chemical in its natural context is a key objective of ecological research. The intended investigation into this compound's ecological significance could not proceed due to the absence of foundational data.

Chemosensory Interactions and Behavioral Modulation in Relevant Organisms (non-human)

Chemical signals, or semiochemicals, mediate a wide range of behaviors in organisms. Without the identification of this compound in a specific biological system, it is impossible to investigate its potential role in chemosensory interactions or its ability to modulate behavior in any organism. There are no studies documenting behavioral responses of any non-human organism to a compound named this compound.

Putative Defensive or Signaling Functions in Ecosystems

Many natural products serve as defensive compounds against predators, pathogens, or competitors, or as signals in symbiotic relationships. The potential for this compound to function in such a capacity remains purely speculative, as no research has been published to suggest its involvement in any ecosystem-level signaling or defensive mechanisms.

Symbiotic and Antagonistic Relationships of this compound

The chemical compound this compound, primarily known as a sex pheromone of the ghost moth Phassus excrescens, is intricately involved in the ecological dynamics of this insect, which encompass complex interactions with both fungi and plants. These relationships can be symbiotic, providing mutual benefits, or antagonistic, involving defense and competition. The influence of this compound extends beyond its role in reproduction, potentially mediating the intricate web of interactions that define the life cycle of the ghost moth.

Fungi-Insect-Plant Interactions: A Tripartite Relationship

The life cycle of moths in the Hepialidae family, including Phassus excrescens, often involves a significant interaction with fungi, representing a key ecological dynamic. wikipedia.orgbugguide.net Early instar larvae of many Hepialid species are known to be mycophagous, feeding on fungi and decaying plant matter before transitioning to feeding on the roots and stems of living plants. wikipedia.orgbugguide.net This initial fungal feeding stage is crucial for larval development and survival.

The selection of suitable oviposition sites by female moths is a critical factor in ensuring the survival of their offspring. While direct evidence linking this compound to oviposition choice is still an area of ongoing research, the chemical cues emanating from the environment play a significant role in this process. biorxiv.orgbiorxiv.orgnih.govscispace.commdpi.complos.orgce21.com It is hypothesized that volatile organic compounds (VOCs) released by specific fungi may act as attractants for gravid female moths, signaling a suitable habitat for their larvae. researchgate.netnih.govfrontiersin.orgrutgers.edufrontiersin.org In this context, this compound released by male moths could act as a long-range signal, attracting females to a general location where suitable fungal and plant hosts are present. This creates a scenario where the pheromone, while primarily for mating, indirectly influences the subsequent generation's interaction with its fungal and plant hosts.

This tripartite relationship can be viewed as a form of symbiosis, where the fungi provide an initial food source for the moth larvae, and the larvae, in turn, may facilitate the dispersal of fungal spores. nih.govnih.gov However, the relationship can also have antagonistic elements. Fungi produce a variety of volatile compounds that can have inhibitory effects on other organisms, and the moth larvae must be adapted to tolerate or even utilize these chemicals. researchgate.netnih.govfrontiersin.org Furthermore, as the larvae transition to feeding on live plants, the interaction becomes herbivorous, which is antagonistic from the plant's perspective. researchgate.netrkmvc.ac.inbohrium.com

Insect-Plant Antagonism: The Role of Chemical Cues

Once the Phassus excrescens larvae switch from mycophagy to phytophagy, their relationship with plants becomes primarily antagonistic. The larvae bore into the roots and stems of their host plants, causing significant damage. wikipedia.org The selection of a host plant is not random and is likely influenced by a combination of chemical cues.

While the primary role of this compound is in attracting mates, the presence of adult moths in a particular area, signaled by the pheromone, can have implications for the surrounding plants. The subsequent oviposition and larval feeding represent a direct antagonistic interaction. Plants, in turn, have evolved defense mechanisms against such herbivory, which can include the production of their own volatile compounds that may repel insects or attract their natural enemies. researchgate.netrkmvc.ac.inbohrium.com

The table below summarizes the key interactions involving Phassus excrescens and the potential, though not yet fully elucidated, role of this compound in mediating these relationships.

Interacting OrganismsType of RelationshipPotential Role of this compound and Other Chemical Cues
Phassus excrescens (male) - P. excrescens (female)Mating (Intraspecific)This compound acts as a primary sex attractant for females.
P. excrescens (female) - Fungi/Decaying MatterOviposition Site SelectionFungal volatiles may act as attractants for gravid females, guiding them to suitable larval habitats. The presence of male pheromones (this compound) could indicate a viable habitat.
P. excrescens (larva) - FungiMycophagy (Trophic)Larvae feed on fungi in early instars. The chemical composition of the fungi likely influences larval feeding preferences.
P. excrescens (larva) - Host PlantHerbivory (Antagonistic)Larvae bore into and feed on plant roots and stems. Plant volatiles may act as attractants or deterrents for larvae.
Host Plant - P. excrescensDefense (Antagonistic)Plants may produce secondary metabolites or release volatiles to deter larval feeding.

Investigation of Hepialone Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes and Precursor Incorporation Studies

No published studies on the proposed biosynthetic routes or precursor incorporation for a compound named Hepialone are available.

Isotopic Labeling and Metabolic Tracing Experiments for this compound Precursors

There is no available data from isotopic labeling or metabolic tracing experiments specifically targeting this compound precursors.

Enzymatic Transformations and Pathway Intermediates in this compound Formation

The enzymatic transformations and intermediate compounds involved in the biosynthesis of this compound have not been identified or characterized in the scientific literature.

Genetic and Transcriptomic Analyses of Putative this compound Biosynthetic Gene Clusters

No genetic or transcriptomic studies have been published that identify or analyze gene clusters responsible for this compound biosynthesis.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

Specific genes encoding the enzymes for a this compound biosynthetic pathway have not been identified.

Gene Expression Profiling in this compound-Producing Organisms

Without the identification of the producing organism and the relevant genes, no gene expression profiling studies are available.

Regulatory Mechanisms Governing this compound Biosynthesis

The regulatory mechanisms, including hormonal or environmental factors, that may control this compound biosynthesis are currently unknown.

Advanced Synthetic Methodologies and Chemical Derivatization of Hepialone

Semi-Synthetic Modifications and Hepialone Analogue Library Generation

Semi-synthesis involves the chemical modification of a natural product or a synthetically obtained core structure to produce a series of related compounds, known as analogues. This approach is valuable for exploring structure-activity relationships and developing new molecules with improved properties.

Strategic functionalization of the this compound core would involve modifying its existing functional groups or introducing new ones at specific positions. The dihydropyrone ring of this compound contains several reactive sites that are amenable to chemical transformation. These include the ketone group, the double bond, and the stereogenic centers.

Potential modifications could include:

Reduction of the ketone: This would yield a secondary alcohol, introducing a new stereocenter and altering the electronic properties of the ring.

Reactions at the double bond: Electrophilic additions, such as hydrogenation or halogenation, could be performed to saturate the ring or introduce new functional groups.

Modification of the side chain: The ethyl group at the 6-position of the dihydropyrone ring could potentially be modified or replaced with other alkyl or functionalized groups by selecting different aldehyde starting materials in the initial synthesis.

These modifications would lead to a library of this compound analogues with diverse chemical structures.

Achieving regioselectivity (control over which site in a molecule reacts) and stereoselectivity (control over the stereochemical outcome of a reaction) is paramount when derivatizing a molecule like this compound. The inherent reactivity of the functional groups on the this compound core can be exploited to achieve selective modifications.

For instance, the ketone group is a primary site for nucleophilic attack, and its reduction using stereoselective reducing agents could lead to the formation of a specific diastereomer of the corresponding alcohol. Similarly, the double bond's reactivity can be influenced by the existing stereocenters in the molecule, potentially directing incoming reagents to one face of the ring over the other.

The development of catalytic methods, similar to those used in the total synthesis of this compound, could also be applied to its derivatization. Chiral catalysts could be employed to guide the introduction of new functional groups with high levels of regio- and stereocontrol, further expanding the diversity of the this compound analogue library.

Structure-Activity Relationship (SAR) Studies through Chemical Modification of this compound

The systematic investigation into how chemical alterations of the this compound scaffold affect its biological activity forms the cornerstone of Structure-Activity Relationship (SAR) studies. These studies are instrumental in identifying the key molecular features responsible for a compound's efficacy and selectivity.

Design Principles for this compound Analogs with Modified Bioactivity

The design of this compound analogs with tailored biological activities is guided by a set of established medicinal chemistry principles. These principles focus on modifying specific parts of the molecule to enhance interactions with biological targets, improve pharmacokinetic properties, and reduce off-target effects. For the bicyclic lactone core of this compound, which is a dihydropyrone derivative, several design strategies are considered paramount.

Key modifications often involve the substituents on the fused ring system. The size, lipophilicity, and electronic properties of these substituents can significantly impact the molecule's ability to fit into a biological target's binding site. For instance, increasing the lipophilicity of a particular substituent may enhance membrane permeability, while introducing polar groups could improve aqueous solubility.

Another critical aspect is the stereochemistry of the molecule. As with many natural products, the specific three-dimensional arrangement of atoms in this compound is crucial for its bioactivity. The synthesis of different stereoisomers and the evaluation of their biological activities can provide profound insights into the optimal conformation for target engagement.

Bioisosteric replacement is a further powerful tool in analog design. This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's biological profile. For example, replacing an ester group with an amide can alter the metabolic stability and hydrogen bonding capabilities of the molecule.

The following table summarizes key design principles and the rationale behind them for modifying the bioactivity of this compound analogs.

Design PrincipleRationalePotential Impact on Bioactivity
Modification of Ring Substituents To probe the steric and electronic requirements of the biological target's binding pocket.Alteration of binding affinity, selectivity, and pharmacokinetic properties.
Stereochemical Variation To determine the optimal three-dimensional conformation for biological activity.Significant changes in potency, as biological targets are often stereoselective.
Bioisosteric Replacement To improve physicochemical and pharmacokinetic properties while maintaining or enhancing bioactivity.Enhanced metabolic stability, improved solubility, and altered target interaction.
Conformational Restriction To lock the molecule into a more bioactive conformation and reduce entropy loss upon binding.Increased potency and selectivity.

Computational Chemistry Approaches for SAR Prediction and Elucidation

In modern drug discovery, computational chemistry plays a pivotal role in predicting and explaining the structure-activity relationships of bioactive molecules like this compound, thereby accelerating the design of more potent and selective analogs. These in silico methods provide valuable insights into the molecular interactions that govern biological activity, helping to prioritize synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on the physicochemical properties of known this compound analogs, QSAR can predict the activity of novel, unsynthesized compounds. These models help in identifying the key molecular descriptors that are either positively or negatively correlated with the desired biological effect.

Molecular docking is another powerful technique that simulates the binding of a ligand (such as a this compound analog) to the three-dimensional structure of a biological target, typically a protein. This method predicts the preferred binding orientation and affinity of the ligand, providing a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For this compound analogs, docking studies can reveal how different substituents on the bicyclic core interact with the amino acid residues of the target's active site, thereby explaining observed SAR trends and guiding the design of new derivatives with improved binding.

The table below outlines common computational approaches and their applications in the study of this compound's SAR.

Computational ApproachDescriptionApplication to this compound SAR
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that correlate chemical structure with biological activity.Predicts the bioactivity of new this compound analogs and identifies key molecular features influencing activity.
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target.Elucidates the binding interactions of this compound analogs with their target protein, guiding the design of more potent inhibitors.
Pharmacophore Modeling Identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.Creates a template for designing novel this compound analogs with the desired spatial arrangement of functional groups for optimal target interaction.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of a ligand-target complex over time.Provides insights into the stability of the binding pose and the conformational changes that occur upon ligand binding.

Through the iterative process of designing, synthesizing, and testing new this compound analogs, guided by these established SAR principles and computational predictions, researchers can systematically optimize the biological properties of this important natural product scaffold.

Molecular and Cellular Mechanisms of Hepialone Action in Biological Systems Non Human Focus

Target Identification and Ligand-Receptor Binding Assays for Hepialone

Identifying the specific molecular targets of this compound in non-human systems, such as insects, is a key area of research. Given its potential role as a signaling molecule, likely targets would include receptor proteins, particularly those involved in olfaction or chemoreception. Ligand-receptor binding assays are fundamental techniques used to characterize the interaction between a compound like this compound and its potential binding partners. These assays can help determine the affinity and specificity of the binding interaction. nih.govnih.gov

Elucidation of Specific Ligand-Protein Interactions and Binding Kinetics

Elucidating the specific amino acid residues involved in the binding of this compound to its target protein(s) and quantifying the kinetics of this interaction are crucial steps in understanding its mechanism. Techniques such as surface plasmon resonance (SPR) or other biophysical methods can be employed to measure binding and dissociation rates (kon and koff), providing insights into the stability and transient nature of the complex. nih.govnih.gov For pheromones in insects, the reception by olfactory cells involves molecules diffusing through pores into tubules and reaching receptors. wikipedia.org The sensitivity of male insects to sex pheromones can be extremely high, with behavioral responses triggered by very low concentrations. saspublishers.cominsectslimited.com While general principles of ligand-receptor interactions and binding kinetics are well-established nih.govarxiv.org, specific detailed research findings on this compound's precise ligand-protein interactions and binding kinetics in non-human systems are not extensively reported in the provided search results.

Cellular and Subcellular Localization of this compound Molecular Targets

Determining where the molecular targets of this compound are located within the cell and the organism is vital for understanding its function. For insect pheromones, receptors are typically found on olfactory hairs or sensilla on the antennae. wikipedia.orgnih.gov The distribution of pheromone-producing glands can vary depending on the insect species and the pheromone's function, located on areas such as the abdomen, feet, legs, antennae, or wings. drkilligans.com While the general subcellular localization of pheromone receptors on the dendrites of olfactory receptor neurons is known nih.gov, specific details regarding the cellular and subcellular localization of this compound's targets would require targeted studies on the relevant non-human species. Techniques for studying protein localization include microscopy imaging and proteomic approaches. nih.govbiorxiv.orgpitt.eduproteinatlas.org

Enzyme Modulation and Inhibition Kinetics by this compound

This compound, or compounds structurally related to pyranones, could potentially interact with enzymes, modulating their activity. Enzyme inhibition kinetics studies are used to characterize how a compound affects enzyme reaction rates. nih.govnih.gov This involves determining parameters such as inhibition constants (Ki) and understanding the type of inhibition (e.g., competitive, non-competitive, uncompetitive). itmedicalteam.plbgc.ac.inresearchgate.net

Characterization of Allosteric Regulation and Active Site Interactions

Enzyme modulation can occur through interaction at the enzyme's active site, competing with the substrate, or by binding to an allosteric site elsewhere on the enzyme, causing a conformational change that affects activity. bgc.ac.inresearchgate.netelifesciences.orgnih.gov Characterizing whether this compound interacts directly at the active site or modulates enzyme activity allosterically requires detailed biochemical and structural studies. While the principles of allosteric regulation and active site interactions are well-documented bgc.ac.inresearchgate.netelifesciences.orgnih.gov, specific information regarding this compound's effects on enzyme active sites or its allosteric regulation of enzymes in non-human systems is not available in the provided search results.

Perturbations of Enzyme Structure-Function by this compound

Binding of a ligand, including an inhibitor or modulator, can induce conformational changes in an enzyme, thereby altering its structure and function. elifesciences.org Studying these perturbations can involve techniques like spectroscopy, crystallography, or computational modeling. Understanding how this compound might perturb enzyme structure-function would provide insights into the molecular basis of its effects. While the concept of ligand-induced structural changes affecting enzyme function is a core principle in enzymology elifesciences.orgwikipedia.org, specific data on this compound's impact on the structure-function of particular enzymes in non-human organisms is not presented in the search results.

Modulation of Signal Transduction Pathways by this compound

Ligand-receptor interactions often initiate signal transduction pathways within cells, relaying the external signal to the cell's interior and triggering a response. cvphysiology.comnumberanalytics.comlibretexts.orgnih.gov For insect pheromones, binding to olfactory receptors leads to a cascade of events that ultimately results in a nerve impulse and a behavioral response. wikipedia.orgsaspublishers.comnih.gov These pathways can involve a series of protein activations, often through phosphorylation cascades mediated by kinases, and can be regulated by second messengers. numberanalytics.comlibretexts.org While the general mechanisms of signal transduction pathways are well-understood cvphysiology.comnumberanalytics.comlibretexts.orgnih.govresearchgate.net, specific details on how this compound modulates particular signal transduction pathways in non-human biological systems are not available in the provided information. Research in this area would likely involve investigating downstream signaling events following this compound exposure in relevant non-human cells or tissues.

Analysis of Upstream and Downstream Signaling Cascades

While specific studies on this compound's influence on signaling cascades in non-human systems were not found, general principles of signaling pathways in various organisms are well-established. Signaling cascades involve a series of molecular events where a signal from outside a cell is transmitted to the inside, ultimately causing a change in cell activity. These cascades often involve the activation or inhibition of proteins, such as kinases or phosphatases, and can ultimately affect gene expression or other cellular processes. nih.govfrontiersin.org Research in non-human models often utilizes techniques to analyze protein phosphorylation, second messenger production, and protein-protein interactions to map these pathways.

Bioactivity Profiling in In Vitro and Model Organism Systems (Excluding Human Clinical Data)

Bioactivity profiling of compounds like this compound in non-human systems involves assessing their effects on various biological processes using in vitro assays and in vivo studies in model organisms.

Microbiological Assays (e.g., specific antimicrobial, antifungal activities in non-human contexts)

Microbiological assays are used to evaluate the activity of compounds against microorganisms such as bacteria and fungi. While the provided search results mention antimicrobial and antifungal activity in general non-human contexts and against human pathogens, specific data on this compound's activity in non-human microbiological assays was not found. researchgate.netmattioli1885journals.comnih.govfrontiersin.orgmdpi.commdpi.commicrobialcell.com These assays typically involve determining the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) of a compound against a panel of microbial strains. microbialcell.com Techniques can include broth microdilution or agar (B569324) diffusion methods.

Cell-Based Assays for Specific Biological Processes (e.g., cellular differentiation, stress response in non-human cells)

Cell-based assays are valuable tools for investigating the effects of compounds on specific cellular processes in a controlled environment, mimicking aspects of the cellular environment more closely than biochemical assays. bioagilytix.comevotec.comresearchgate.net These assays can assess a variety of outcomes, including cellular differentiation, proliferation, apoptosis, signal transduction, and stress responses. bioagilytix.comevotec.com While the search results discuss cell-based assays in general and mention cellular differentiation and stress response in non-human and human contexts, specific applications for this compound in non-human cell-based assays were not detailed. bbc.co.ukwikipedia.orgncardia.comlibretexts.orglonza.comnih.govbbc.co.uknih.gov Techniques can include measuring changes in cell morphology, marker protein expression, or the activity of reporter genes. evotec.com

In Vivo Studies in Relevant Non-Human Models (e.g., insect behavior, plant responses, fungal interactions)

In vivo studies in non-human models are crucial for understanding the biological activity of compounds in a complex living system. Relevant models can include insects, plants, and fungi, depending on the suspected bioactivity. frontiersin.orgepilogic.denih.govnih.govnih.govmdpi.commdpi.comnih.govnih.gov For instance, insect models like Galleria mellonella larvae are used to evaluate the pathogenicity of microbes and the efficacy of antimicrobial compounds, offering results comparable to mammalian studies with fewer ethical constraints. nih.govnih.govnih.govnih.gov Studies in plants can investigate responses to compounds, such as changes in growth or defense mechanisms. nih.govepilogic.demdpi.comnih.gov Research on fungal interactions might involve studying the effects of compounds on fungal growth, development, or their interactions with host organisms. frontiersin.orgmdpi.comnih.gov While the search results highlight the importance and methodologies of in vivo studies in these non-human models, specific findings regarding this compound's effects in such studies were not provided.

Advanced Analytical and Spectroscopic Methodologies in Hepialone Research

High-Resolution Mass Spectrometry for Hepialone Metabolite Profiling and Analog Structure Elucidation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the analysis of complex mixtures, offering high sensitivity, specificity, and resolving power animbiosci.orgnih.gov. In the context of this compound research, HRMS is invaluable for metabolite profiling and the structural elucidation of analogs. Metabolite profiling involves identifying compound-related metabolites in biological samples, while structural elucidation aims to determine the precise atomic arrangement of a molecule criver.com. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of parent compounds and their metabolites or analogs researchgate.net.

The application of LC-HRMS allows for the separation of a compound of interest and its related substances before their detection by the mass spectrometer animbiosci.org. This separation step is crucial for reducing matrix effects and simplifying complex samples. The high resolving power of HRMS instruments, such as Orbitrap mass spectrometers, enables the differentiation of ions with very similar mass-to-charge ratios, which is critical for accurately identifying metabolites and analogs in complex biological or environmental samples animbiosci.org.

Detailed research findings in metabolite profiling often involve comparing the HRMS data of samples exposed to the compound with control samples to identify unique signals corresponding to metabolites. Accurate mass measurements and isotopic patterns obtained from HRMS data provide the elemental composition, which is the first step in proposing potential structures for these metabolites or analogs researchgate.net. Further structural information is then typically obtained through tandem mass spectrometry.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS), also known as MS2, involves multiple stages of mass analysis with fragmentation occurring between the stages encyclopedia.pub. This technique is fundamental for obtaining structural information about isolated ions by inducing their fragmentation and analyzing the resulting product ions encyclopedia.pubuab.edu. For this compound and its derivatives, MS/MS can provide characteristic fragmentation patterns that serve as fingerprints for identification and aid in the elucidation of unknown structures.

In an MS/MS experiment, a precursor ion (the ion of interest, e.g., protonated this compound) is selected in the first stage of mass spectrometry (MS1) encyclopedia.pubuab.edu. This precursor ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with neutral gas molecules encyclopedia.pubuab.edu. The resulting fragment ions (product ions) are then separated and detected in the second stage of mass spectrometry (MS2) encyclopedia.pubuab.edu.

Analyzing the mass-to-charge ratios of the product ions and their relative abundances provides information about the functional groups and structural subunits of the precursor ion libretexts.org. Fragmentation pathways are proposed based on the observed neutral losses and fragment ions, considering the known chemical structure of the parent compound or hypothesized structures of metabolites/analogs libretexts.orgmdpi.com. While specific fragmentation pathways for this compound were not detailed in the search results, the general principles of MS/MS and fragmentation analysis, such as the cleavage of chemical bonds and characteristic neutral losses (e.g., loss of water, small molecules), are applicable libretexts.org.

For example, studies on other organic molecules utilize MS/MS to identify diagnostic product ions that are indicative of specific structural features mdpi.com. By systematically studying the fragmentation of this compound and its known derivatives, characteristic fragmentation pathways can be established. These pathways can then be used to identify this compound in complex mixtures or to propose structures for unknown but related compounds by matching their fragmentation patterns.

Isotope Ratio Mass Spectrometry for Biosynthetic Pathway Investigations

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes of elements within a sample caltech.edukcvs.ca. This technique is particularly useful for providing information about the geographic, chemical, and biological origins of substances, making it relevant for investigating the biosynthetic pathways of natural products like this compound caltech.edu.

The principle behind IRMS for biosynthetic studies is that biological processes and metabolic pathways can cause subtle but measurable variations in the natural abundance of stable isotopes (e.g., 13C/12C, 15N/14N, 18O/16O, 2H/1H) within organic molecules caltech.edufmach.it. By analyzing the isotopic ratios of specific elements in this compound isolated from its natural source (Hepialus californicus), researchers can gain insights into the biochemical reactions involved in its synthesis caltech.edupherobase.com.

IRMS typically involves converting the sample into simple gases (e.g., CO2, N2, H2) which are then introduced into the mass spectrometer fmach.itberkeley.edu. The instrument precisely measures the ratios of different isotopes for a given element kcvs.ca. These ratios are often expressed in delta (δ) notation, which represents the per mille (‰) deviation of the sample's isotopic ratio from a defined international standard kcvs.ca.

While no specific studies on the biosynthesis of this compound using IRMS were found, the technique has been applied to investigate the biosynthetic origins of other natural products and biomolecules caltech.edunih.gov. For instance, IRMS has been used to differentiate proteins produced by different organisms based on their nitrogen and carbon isotope ratios nih.gov. Applying IRMS to this compound could involve analyzing the isotopic composition of carbon and hydrogen atoms within the molecule to infer the types of metabolic precursors and enzymatic steps involved in its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural characterization of organic molecules emerypharma.com. For this compound and its potentially complex derivatives, NMR provides detailed information about the connectivity, functional groups, and three-dimensional arrangement of atoms emerypharma.comwikipedia.org.

For more complex this compound derivatives or when dealing with limited sample quantities, advanced NMR techniques are indispensable.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR, 3D-NMR)

Multi-dimensional NMR techniques, such as 2D and 3D NMR, offer significantly greater spectral resolution and provide crucial correlation information that is often difficult or impossible to obtain from 1D spectra alone wikipedia.orglibretexts.org. These techniques spread the NMR signals across two or more frequency axes, resolving overlapping peaks and revealing correlations between different nuclei wikipedia.org.

Common 2D NMR experiments used in structural elucidation include:

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through typically two or three bonds emerypharma.com.

Heteronuclear Single Quantum Coherence (HSQC): Reveals correlations between protons and the carbons (or other heteronuclei like nitrogen) to which they are directly attached emerypharma.comwikipedia.org. Studies on related compounds have utilized HSQC scispace.comresearchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or more bonds, providing crucial information about connectivity across quaternary carbons and through longer ranges emerypharma.com. Studies on related compounds have utilized HMBC scispace.com.

These 2D techniques are often used in combination to build a comprehensive picture of the molecular structure. For instance, HSQC identifies CH, CH2, and CH3 groups and their attached protons, while COSY connects coupled protons, and HMBC provides long-range connectivity information, allowing the assembly of structural fragments.

Three-dimensional (3D) NMR experiments extend the concept of 2D NMR into a third dimension, further improving spectral resolution and enabling the study of larger or more complex molecules libretexts.orggmclore.org. 3D NMR experiments correlate signals based on three different frequency parameters gmclore.org. While more time-consuming to acquire and process, 3D NMR can resolve ambiguities that remain in 2D spectra, particularly for molecules with significant signal overlap gmclore.org. Examples of 3D NMR techniques include experiments that combine principles of HSQC, HMBC, and NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about spatial proximity between nuclei libretexts.orgunivr.it.

The application of these multi-dimensional NMR techniques to this compound derivatives would involve acquiring a suite of 2D and potentially 3D spectra. Analysis of the cross-peaks in these spectra allows for the assignment of individual NMR signals to specific nuclei within the molecule and the determination of their connectivity and spatial relationships, ultimately leading to the full structural elucidation of complex this compound derivatives.

Solid-State NMR for this compound in Complex Biological Matrices

While solution NMR is typically performed on compounds dissolved in a solvent, solid-state NMR (ssNMR) spectroscopy is used to study the structure and dynamics of molecules in solid or semi-solid states libretexts.orgnih.govspringernature.com. This is particularly relevant for analyzing this compound when it is present in complex biological matrices, such as tissues or cellular environments, where it may not be freely soluble or may interact with other biological components libretexts.orgeuropeanpharmaceuticalreview.comfrontiersin.org.

ssNMR can provide atomic-level information about the chemical structure, three-dimensional structure, and dynamics of molecules in conditions that are closer to their native biological environment than in solution nih.govspringernature.com. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing unique structural and dynamical information libretexts.orgspringernature.com.

Techniques like magic-angle spinning (MAS) are commonly used in ssNMR to average out some of the anisotropic interactions and improve spectral resolution springernature.com. ssNMR has been applied to study a wide range of biological solids, including membrane proteins, fibrils, and biological assemblies nih.govfrontiersin.org.

For this compound in a biological matrix, ssNMR could potentially be used to investigate its interactions with cellular components, its localization within tissues, or its structural conformation when bound to other molecules. ssNMR can also be used to study the physical state of this compound, such as whether it is present in a crystalline or amorphous form within a matrix europeanpharmaceuticalreview.com. While challenging due to potential low concentrations and spectral complexity, advancements in ssNMR hardware and pulse sequences are continuously expanding its applicability to complex biological systems nih.govspringernature.com.

Future Research Trajectories and Academic Perspectives in Hepialone Science

Exploration of Undiscovered Biological Roles and Ecological Significance of Hepialone

The primary known biological role of this compound is its function as a pheromone in Hepialus Californicus. chim.ittandfonline.com However, the widespread occurrence of dihydropyrone scaffolds in natural products with diverse bioactivities, including antifungal, antimicrobial, anti-HIV, anti-inflammatory, antioxidant, and anticancer properties, indicates that this compound may possess additional, as yet undiscovered, biological functions. chim.itacs.orgnih.gov Future research should focus on comprehensive biological profiling of this compound across a range of biological systems, including microbial, plant, and animal models, beyond its source organism.

Investigating the ecological significance of this compound could extend beyond its role in mate attraction. Given that many natural products play complex roles in mediating interactions between organisms, this compound might be involved in defense mechanisms, communication with other species (e.g., predators, symbionts), or even influencing plant-insect interactions. Studies could involve analyzing the presence and concentration of this compound in different tissues of Hepialus Californicus throughout its life cycle, as well as in its environment, to identify potential interactions and ecological roles. Furthermore, exploring whether related Hepialus species or other organisms produce similar compounds could shed light on the evolutionary and ecological context of this compound production.

Development of Novel Chemical Biology Tools and Probes Based on the this compound Scaffold

Understanding the precise molecular targets and mechanisms of action of this compound is crucial for uncovering its full biological potential. Chemical biology tools and probes, designed based on the this compound scaffold, can serve as powerful instruments for this purpose. rsc.orgchemrxiv.orgnih.govacs.org Future research should prioritize the synthesis of this compound-based probes incorporating tags such as photoaffinity labels or alkyne/azide handles for subsequent conjugation (e.g., via click chemistry). rsc.orgchemrxiv.org These probes can be used in pull-down assays or activity-based protein profiling (ABPP) experiments to identify proteins that directly interact with this compound in biological matrices. rsc.orgchemrxiv.orgacs.org

The structural features of the dihydropyrone core and its substituents offer opportunities for rational probe design. chim.itlookchem.com By systematically modifying different parts of the this compound structure and assessing the binding of the resulting probes, researchers can gain insights into the structural requirements for target interaction. This can lead to the development of highly selective probes for specific protein targets, enabling detailed studies of their function and the impact of this compound binding. The synthesis of such probes requires sophisticated synthetic methodologies, potentially building upon existing strategies for this compound synthesis and the synthesis of related dihydropyrones. chim.ittandfonline.comlookchem.comacs.orgsfu.caacs.orgdntb.gov.uaacademictree.orgacs.orgacs.orgresearchgate.net

Innovative Strategies for Sustainable Production and Chemoenzymatic Synthesis of this compound and Analogs

The availability of this compound for research and potential applications is dependent on efficient and sustainable production methods. Traditional isolation from natural sources can be challenging due to low natural abundance and the complexity of purification. acs.org Chemical synthesis offers an alternative, and several synthetic routes to this compound have been reported. chim.ittandfonline.comlookchem.comacs.orgsfu.caacs.orgdntb.gov.uaacademictree.orgacs.orgacs.orgresearchgate.net However, developing more innovative and sustainable strategies is essential for future large-scale production.

Chemoenzymatic synthesis, which combines the power of chemical transformations with the exquisite selectivity of enzymes, holds significant promise for the sustainable production of natural products and their analogs. acs.orgbeilstein-journals.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netrsc.orgacs.org Future research should explore the identification and engineering of enzymes involved in the putative biosynthesis of this compound in Hepialus Californicus, or enzymes capable of catalyzing key steps in its synthesis or the synthesis of its analogs. rsc.org This could involve investigating polyketide synthases or other enzymatic machinery potentially responsible for constructing the dihydropyrone scaffold. chim.itlookchem.com Integrating enzymatic steps into existing chemical synthesis routes could lead to more efficient, enantioselective, and environmentally friendly production processes. acs.orgbeilstein-journals.orgresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgacs.org Furthermore, exploring the potential for microbial fermentation or plant cell culture to produce this compound or its precursors through metabolic engineering could offer sustainable large-scale production routes. rsc.org

Integration of Omics Technologies for Systems-Level Understanding of this compound Biology

A comprehensive understanding of this compound's biology requires a systems-level approach, integrating data from various "omics" technologies. mdpi.comuga.edunih.govnih.govtaylorfrancis.com Future research should leverage genomics, transcriptomics, proteomics, and metabolomics to gain a holistic view of this compound production, metabolism, and action within Hepialus Californicus and potentially in other interacting organisms.

Genomic studies of Hepialus Californicus can help identify the genes encoding the enzymes involved in this compound biosynthesis. uga.edunih.gov Transcriptomic analysis can reveal the expression patterns of these genes in different tissues and developmental stages, providing insights into the regulation of this compound production. uga.edutaylorfrancis.com Proteomic studies can identify the proteins that interact with this compound, complementing the findings from chemical biology probes. rsc.orgnih.govtaylorfrancis.com Metabolomics can provide a snapshot of the metabolic state of the organism in response to this compound production or external stimuli, potentially revealing downstream effects or related metabolic pathways. mdpi.comnih.govtaylorfrancis.com Integrating these different omics datasets through bioinformatics and systems biology approaches can help construct comprehensive networks and pathways related to this compound, leading to a deeper understanding of its biological roles and ecological significance. mdpi.comnih.govnih.govtaylorfrancis.com

Computational Design and Prediction of this compound Analogs with Enhanced Specificity or Novel Functionalities

Computational approaches, such as molecular docking, virtual screening, and molecular dynamics simulations, can play a significant role in designing and predicting this compound analogs with improved properties. acs.orgresearchgate.netresearchgate.nettandfonline.comoncotarget.comresearchgate.netmdpi.comdntb.gov.ua Future research should utilize these tools to explore the vast chemical space around the this compound scaffold.

By using computational methods, researchers can virtually screen libraries of this compound analogs against potential protein targets identified through chemical biology and omics studies. tandfonline.comoncotarget.comresearchgate.netmdpi.com This can help predict binding affinities and identify promising candidates for synthesis and experimental validation. tandfonline.comoncotarget.commdpi.com Molecular dynamics simulations can provide insights into the dynamic interactions between this compound or its analogs and their targets, helping to understand the basis of binding specificity and potential conformational changes. tandfonline.commdpi.com Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that relate the structural features of this compound analogs to their biological activities, guiding the design of compounds with enhanced potency or desired functionalities. researchgate.netresearchgate.net Computational approaches can significantly accelerate the discovery and optimization of this compound-based compounds for various applications. acs.orgoncotarget.comresearchgate.net

Conclusion

Synthesis of Key Research Findings and Contributions to Hepialone Knowledge

This compound, a dihydropyrone natural product, has been a subject of research primarily due to its identification as a principal component in the male sex scales of the ghost moth, Hepialus californicus. researchgate.netzenodo.org Research efforts have significantly contributed to the understanding of its chemical structure and, notably, its synthesis. The structure elucidation of this compound was achieved through spectroscopic methods, including 1H-NMR and CD spectrum analysis. chim.it

A major focus of research has been the development of various synthetic routes to access this compound. The first total synthesis of (+)-hepialone was reported in 1985, utilizing commercially available starting materials such as 2,4-pentanedione and d-malic acid. chim.it Subsequent synthetic strategies have explored different methodologies, including 1,3-dipolar cycloaddition reactions, enantioselective reduction of ketones, Pummerer reactions, and hetero-Diels-Alder (HDA) reactions. chim.itresearchgate.netthieme-connect.comacs.org Notably, a highly enantioselective one-step synthesis of (+)-hepialone has been achieved via a hetero-Diels-Alder reaction catalyzed by an (R)-BINOL-Ti(Oi-Pr)4 complex, yielding the product with high enantioselectivity. acs.org These synthetic studies have not only provided access to this compound for further investigation but have also contributed to the broader field of synthetic organic chemistry by developing novel methodologies for the construction of dihydropyrone frameworks. chim.it

Remaining Challenges and Open Questions in this compound Research

Despite the progress in synthesizing this compound, several challenges and open questions remain in its research. While its role as a component of the male sex pheromone in Hepialus californicus has been established, the full scope of its biological activity and ecological function may not be completely understood. Research into the olfactory system of Hepialidae species, including the neural architecture and odorant receptor families, is still an active area, which could provide further context for this compound's role in communication. oup.com

Furthermore, while several synthetic routes exist, ongoing research may aim to develop more efficient, cost-effective, or environmentally friendly methods for its production, particularly if potential applications requiring larger quantities are identified. The exploration of alternative starting materials or catalytic systems could be areas of future focus. researchgate.netthieme-connect.comacs.org

The potential for this compound or its derivatives to possess other biological activities, beyond its pheromonal role, represents another open question. Many natural products exhibit diverse bioactivities, and a comprehensive investigation into other potential effects of this compound, while adhering to the content exclusions of this article, could reveal new avenues for research.

Broader Implications of this compound Research for Natural Product Discovery and Chemical Biology

Research into this compound has broader implications for the fields of natural product discovery and chemical biology. As a natural product with a defined biological role (as a pheromone component), its study contributes to the understanding of chemical communication in insects and the diversity of natural compounds produced by organisms. chim.itoup.com The successful isolation and characterization of this compound highlight the potential for discovering other bioactive molecules from natural sources, particularly from less-studied organisms like ghost moths. zenodo.orgchim.it

The synthetic efforts towards this compound have driven the development and refinement of synthetic methodologies for constructing dihydropyrone structures, a common motif in many natural products with various biological activities. chim.itarkat-usa.org These advancements in synthetic chemistry can be applied to the synthesis of other complex natural products, facilitating their study and potential application.

In the context of chemical biology, research on this compound exemplifies how the study of natural compounds can provide insights into biological processes. Understanding how this compound functions as a pheromone involves exploring the chemical interactions between the molecule and the moth's olfactory system, a key area within chemical biology that seeks to apply chemical principles to biological questions. wikipedia.orgfrontiersin.org The challenges and successes in this compound research underscore the interdisciplinary nature of natural product studies, requiring expertise in isolation, structural elucidation, synthesis, and biological evaluation. This integrated approach is fundamental to modern natural product discovery and chemical biology, offering potential for identifying new tools and targets for biological research and beyond. ga-online.orgnih.govnih.govhelmholtz-hips.de

Q & A

Q. How can researchers enhance the reproducibility of this compound’s reported anti-inflammatory effects?

  • Methodological Answer : Publish raw datasets, code, and instrument calibration records in open repositories (e.g., Zenodo). Use blinded analysis for subjective endpoints (e.g., histopathology scoring). Collaborate with independent labs for cross-validation .

Tables: Key Methodological Recommendations

Focus Area Best Practices References
Synthesis & PurificationDocument catalyst ratios, reaction times, and chromatography gradients.
Biological AssaysInclude positive/negative controls and validate with orthogonal methods.
Data AnalysisUse NONMEM for PK-PD modeling; apply PCA for omics data.
ReproducibilityShare raw data, calibration logs, and blinded analysis protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.